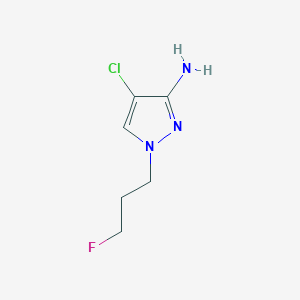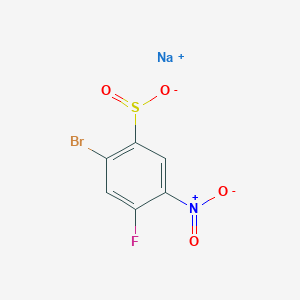![molecular formula C11H19Br B13166811 ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane: is an organic compound with the molecular formula C11H19Br and a molecular weight of 231.17 g/mol . This compound is a member of the cycloalkane family, characterized by its cyclobutane and cyclopentane rings, which are connected via a bromomethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane typically involves the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with cyclopentane. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding cyclobutylmethylcyclopentane.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
- Substitution reactions yield various substituted cyclobutylmethylcyclopentanes.
- Reduction reactions produce cyclobutylmethylcyclopentane.
- Oxidation reactions result in carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of cycloalkane derivatives on biological systems.
Medicine:
Drug Development: this compound may be explored for its potential therapeutic properties, including its use as a building block for drug candidates.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclobutane and cyclopentane rings provide structural stability and influence the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Cyclobutylmethylcyclopentane: Lacks the bromomethyl group, resulting in different reactivity and applications.
(1-Chloromethylcyclobutyl)methylcyclopentane: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane is unique due to its specific combination of cyclobutane and cyclopentane rings connected by a bromomethyl group
Propriétés
Formule moléculaire |
C11H19Br |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
[1-(bromomethyl)cyclobutyl]methylcyclopentane |
InChI |
InChI=1S/C11H19Br/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-9H2 |
Clé InChI |
DFVINRWTOPBPQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2(CCC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



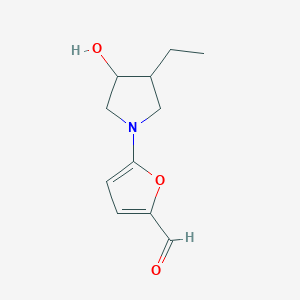
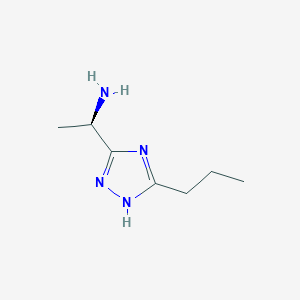
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)
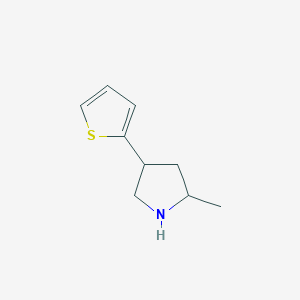
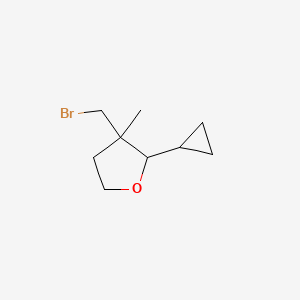
![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)



